molecular formula C9H11BrN2O2 B2601828 3-Bromo-4,5-dimethoxybenzenecarboximidamide CAS No. 1379357-64-8

3-Bromo-4,5-dimethoxybenzenecarboximidamide

Cat. No. B2601828
CAS RN: 1379357-64-8
M. Wt: 259.103
InChI Key: GZYCAHLEWOCZMM-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxybenzenecarboximidamide, also known as BDMC, is a chemical compound used in scientific research. It belongs to the class of benzimidazole derivatives and has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed that 3-Bromo-4,5-dimethoxybenzenecarboximidamide exerts its therapeutic effects by inhibiting the activity of enzymes involved in cancer cell growth and microbial/fungal proliferation. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to disrupt the cell cycle of cancer cells.
Biochemical and Physiological Effects
3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of various cancer cell lines. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has also been shown to possess antimicrobial and antifungal properties, inhibiting the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromo-4,5-dimethoxybenzenecarboximidamide in lab experiments is its potential therapeutic effects. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to possess anticancer, antimicrobial, and antifungal properties, making it a valuable tool in the study of these diseases. However, one of the limitations of using 3-Bromo-4,5-dimethoxybenzenecarboximidamide is its potential toxicity. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are various future directions for the use of 3-Bromo-4,5-dimethoxybenzenecarboximidamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for cancer treatment. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to possess anticancer properties, and further studies may reveal its potential as a novel cancer therapy. Another direction is the investigation of its potential as an antimicrobial and antifungal agent. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been shown to inhibit the growth of various microorganisms, and further studies may reveal its potential as a new class of antibiotics.
Conclusion
In conclusion, 3-Bromo-4,5-dimethoxybenzenecarboximidamide is a valuable tool in scientific research due to its potential therapeutic effects. It has been shown to possess anticancer, antimicrobial, and antifungal properties and has various applications in the field of biochemistry and pharmacology. Further studies may reveal its potential as a novel cancer therapy and a new class of antibiotics.

Synthesis Methods

3-Bromo-4,5-dimethoxybenzenecarboximidamide can be synthesized by reacting 3-bromo-4,5-dimethoxybenzoic acid with ammonium thiocyanate and sodium nitrite. The reaction takes place in the presence of hydrochloric acid and produces 3-Bromo-4,5-dimethoxybenzenecarboximidamide as a white crystalline powder with a melting point of 205-207°C.

Scientific Research Applications

3-Bromo-4,5-dimethoxybenzenecarboximidamide has been extensively used in scientific research due to its potential therapeutic effects. It has been shown to possess anticancer, antimicrobial, and antifungal properties. 3-Bromo-4,5-dimethoxybenzenecarboximidamide has been used to study the effects of benzimidazole derivatives on the inhibition of cancer cell growth. It has also been used to investigate the potential of benzimidazole derivatives as antimicrobial and antifungal agents.

properties

IUPAC Name

3-bromo-4,5-dimethoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCAHLEWOCZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=N)N)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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